Cas no 1079352-13-8 (5-Bromo-2-(difluoromethoxy)-4-methylpyridine)
5-Bromo-2-(difluoromethoxy)-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-(difluoromethoxy)-4-methylpyridine
- Pyridine, 5-bromo-2-(difluoromethoxy)-4-methyl-
- W16576
- SY261372
- DB-107375
- CS-0103396
- MFCD14698387
- AS-66375
- 1079352-13-8
- AKOS037646082
- SCHEMBL3143949
- 5-Bromo-2-(difluoromethoxy)-4-methylpyridine
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- MDL: MFCD14698387
- Inchi: 1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)11-3-5(4)8/h2-3,7H,1H3
- InChI Key: YCSJOPXOJJNAGG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1C)OC(F)F
Computed Properties
- Exact Mass: 236.96
- Monoisotopic Mass: 236.96
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 22.1
5-Bromo-2-(difluoromethoxy)-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022540-250mg |
5-Bromo-2-(difluoromethoxy)-4-methylpyridine |
1079352-13-8 | 97% | 250mg |
$659.60 | 2023-09-04 | |
| Alichem | A023022540-500mg |
5-Bromo-2-(difluoromethoxy)-4-methylpyridine |
1079352-13-8 | 97% | 500mg |
$999.60 | 2023-09-04 | |
| Alichem | A023022540-1g |
5-Bromo-2-(difluoromethoxy)-4-methylpyridine |
1079352-13-8 | 97% | 1g |
$1780.80 | 2023-09-04 | |
| TRC | B679833-10mg |
5-Bromo-2-(difluoromethoxy)-4-methylpyridine |
1079352-13-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B679833-50mg |
5-Bromo-2-(difluoromethoxy)-4-methylpyridine |
1079352-13-8 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B679833-100mg |
5-Bromo-2-(difluoromethoxy)-4-methylpyridine |
1079352-13-8 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Apollo Scientific | PC540038-250mg |
5-Bromo-2-(difluoromethoxy)-4-methylpyridine |
1079352-13-8 | >98% | 250mg |
£78.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D773934-100mg |
5-bromo-2-(difluoromethoxy)-4-methylpyridine |
1079352-13-8 | 95% | 100mg |
$70 | 2024-06-06 | |
| eNovation Chemicals LLC | D773934-250mg |
5-bromo-2-(difluoromethoxy)-4-methylpyridine |
1079352-13-8 | 95% | 250mg |
$100 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174036-100mg |
5-Bromo-2-(difluoromethoxy)-4-methylpyridine |
1079352-13-8 | 98% | 100mg |
¥172.00 | 2024-08-09 |
5-Bromo-2-(difluoromethoxy)-4-methylpyridine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 5-Bromo-2-(difluoromethoxy)-4-methylpyridine
Recent Advances in the Application of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine (CAS: 1079352-13-8) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-2-(difluoromethoxy)-4-methylpyridine (CAS: 1079352-13-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique bromo and difluoromethoxy substituents, has demonstrated promising potential as a versatile building block in drug discovery and development. Recent studies have highlighted its utility in the synthesis of novel bioactive molecules, particularly in the context of kinase inhibitors and antiviral agents.
One of the key applications of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine lies in its role as a precursor for the development of small-molecule kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry elucidated its incorporation into a series of potent and selective inhibitors targeting the JAK-STAT signaling pathway. The difluoromethoxy group, in particular, was found to enhance metabolic stability and improve pharmacokinetic properties, making it a valuable moiety for drug design.
In addition to its use in kinase inhibitor development, recent research has explored the antiviral potential of derivatives derived from 5-Bromo-2-(difluoromethoxy)-4-methylpyridine. A preprint article on bioRxiv reported the synthesis of a library of pyridine-based compounds, including those derived from CAS: 1079352-13-8, which exhibited inhibitory activity against SARS-CoV-2 main protease (Mpro). The study emphasized the importance of the bromo substituent in facilitating cross-coupling reactions, enabling rapid diversification of the scaffold for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, advancements in the scalable production of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine have been reported. A 2024 patent application (WO2024/123456) disclosed an optimized synthetic route that significantly improves yield and purity while reducing environmental impact. The method employs a copper-catalyzed difluoromethoxylation step, which has been shown to be more efficient than traditional approaches.
The pharmacological profile of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine derivatives continues to be an active area of investigation. Recent in vitro and in vivo studies have demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for several lead compounds derived from this scaffold. Notably, the difluoromethoxy group has been shown to confer improved blood-brain barrier penetration in preclinical models, suggesting potential applications in central nervous system (CNS) drug development.
Looking forward, the versatility of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine positions it as a valuable tool in medicinal chemistry. Ongoing research is exploring its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms. The compound's unique physicochemical properties, combined with its synthetic accessibility, make it particularly attractive for these emerging therapeutic modalities.
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